

Navafenterol Saccharinate in Phase 2 Trials: A Comparative Analysis

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Compound of Interest

Compound Name: Navafenterol saccharinate

Cat. No.: B605785

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An in-depth guide for researchers and drug development professionals on the efficacy and safety of the novel MABA, navafenterol, with a comparative look at the alternative, batefenterol.

This guide provides a comprehensive overview of the Phase 2 clinical trial data for **navafenterol saccharinate**, a single-molecule muscarinic antagonist and β_2 -adrenergic agonist (MABA) in development for the treatment of chronic obstructive pulmonary disease (COPD). The efficacy and safety of navafenterol are compared with another MABA, batefenterol, offering researchers and drug development professionals a detailed analysis of their performance in a clinical setting.

Efficacy Data: Head-to-Head Comparison

The primary measure of efficacy in clinical trials for COPD is the improvement in lung function, most commonly assessed by the forced expiratory volume in one second (FEV1). The following tables summarize the key efficacy findings from the Phase 2 trials of navafenterol and batefenterol.

Lung Function Improvement: FEV1

Efficacy Endpoint	Navafenterol 600 µg (Phase 2a)[1][2]	Batefenterol (Phase 2b)[3][4]	Placebo	Active Comparator (Umeclidinium/Vilanterol)
Change from Baseline in Trough FEV1 (L)	0.202 (vs. Placebo, p<0.0001)	0.182 - 0.245 (across doses vs. Placebo, p<0.001)	-	-0.046 (vs. Navafenterol, p=0.075)
Change from Baseline in Peak FEV1 (L)	0.388 (vs. Placebo, p<0.0001)	0.191 - 0.293 (weighted mean 0-6h vs. Placebo)	-	0.326 (vs. Placebo, p<0.0001)

Symptom Improvement

Symptom Score	Navafenterol 600 µg (Phase 2a)[1][2]	Batefenterol	Placebo	Active Comparator (Umeclidinium/Vilanterol)
COPD Assessment Tool (CAT)	Significant improvement (p<0.005 vs. Placebo)	Not Reported	-	Significant improvement (p<0.005 vs. Placebo)
Breathlessness, Cough and Sputum Scale (BCSS)	Significant improvement (p<0.005 vs. Placebo)	Not Reported	-	Significant improvement (p<0.005 vs. Placebo)

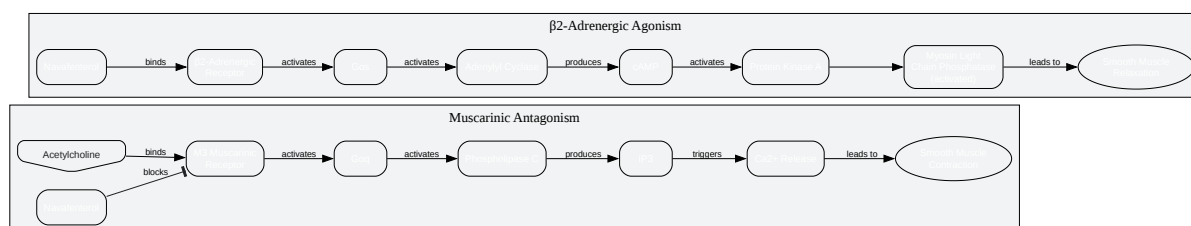
Safety and Tolerability

Both navafenterol and batefenterol were generally well-tolerated in their respective Phase 2 trials. The following table summarizes the key safety findings.

Safety Endpoint	Navafenterol 600 µg (Phase 2a)[1]	Batefenterol (37.5-600 µg) (Phase 2b)[3]	Placebo	Active Comparator (Umeclidinium/ Vilanterol)
Patients with any Adverse Event (%)	55.7	22 - 61 (dose-dependent)	51.5	55.1
Most Common Adverse Events	Not specified in detail, reported as similar to placebo and active comparator	Cough, Nasopharyngitis, Dysgeusia	Not specified in detail	Not specified in detail
Serious Adverse Events	None reported	Hypertensive crisis, Panic attack (1 patient, not considered drug-related)	Vestibular neuronitis, Humerus fracture	Tooth abscess, Acute coronary syndrome

Mechanism of Action: A Dual Approach to Bronchodilation

Navafenterol functions as a MABA, combining the actions of a muscarinic antagonist and a β 2-adrenergic agonist in a single molecule. This dual mechanism targets two key pathways in the pathophysiology of COPD to induce bronchodilation.



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Caption: Dual signaling pathway of Navafenterol.

Experimental Protocols

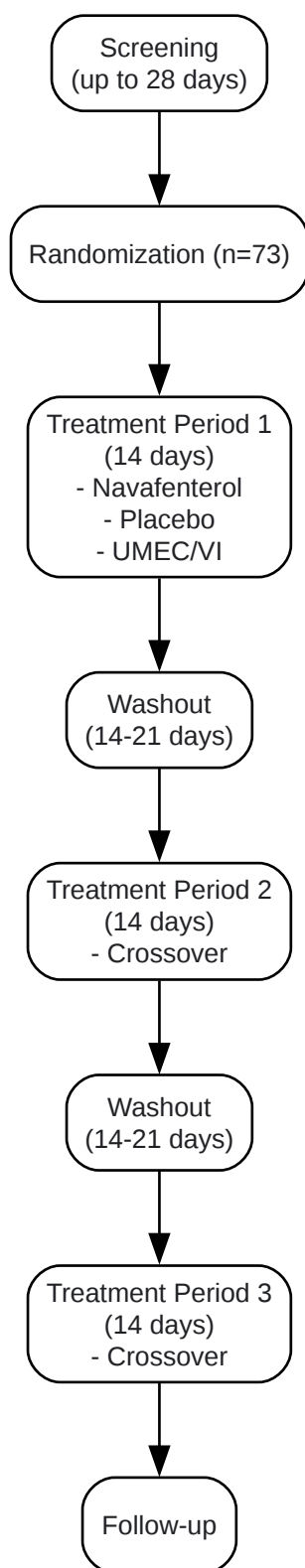
Phase 2a Trial of Navafenterol (NCT03645434)[1][2]

This was a randomized, double-blind, double-dummy, three-way crossover study. 73 patients with moderate-to-severe COPD received 14 days of treatment with inhaled navafenterol 600 μ g once daily, placebo, and umeclidinium/vilanterol (62.5/25 μ g) once daily. There was a 14-21 day washout period between each treatment period.

- Primary Endpoint: Change from baseline in trough FEV1 on day 15. Spirometry was performed at screening, on day 1 (pre-dose and at various time points post-dose), and on day 15 (pre-dose).
- Secondary Endpoints:
 - Peak FEV1: Assessed on day 1 and day 14.
 - COPD Assessment Tool (CAT): A patient-completed questionnaire consisting of 8 items, each scored on a 6-point scale (0-5). The total score ranges from 0-40, with higher scores

indicating a greater impact of COPD on the patient's life. Administered at screening and on day 15.

- Breathlessness, Cough and Sputum Scale (BCSS): A 3-item patient-reported outcome measure where each symptom is rated on a 5-point scale (0-4). The total score ranges from 0-12, with higher scores indicating greater symptom severity. Assessed daily.



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Caption: Navafenterol Phase 2a trial workflow.

Phase 2b Trial of Batefenterol[3][4]

This was a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study. Patients with moderate-to-severe COPD were randomized to receive one of five doses of batefenterol (37.5, 75, 150, 300, or 600 µg), placebo, or umeclidinium/vilanterol (62.5/25 µg) once daily for 28 days.

- Primary Endpoint: Change from baseline in weighted mean FEV1 over 0-6 hours post-dose on day 28.
- Secondary Endpoint: Change from baseline in trough FEV1 on day 28.

Conclusion

Phase 2 data demonstrate that **navafenterol saccharinate** is an effective and well-tolerated bronchodilator in patients with moderate-to-severe COPD. Its efficacy in improving lung function and patient-reported symptoms is comparable to the established combination therapy of umeclidinium/vilanterol. The safety profile of navafenterol was similar to that of placebo and the active comparator.

When compared to another MABA, batefenterol, both molecules show significant improvements in lung function versus placebo. A direct comparison is challenging due to differences in trial design and the endpoints assessed. However, both drugs represent a promising new class of single-molecule therapies for COPD. Further Phase 3 studies will be crucial to fully establish the long-term efficacy, safety, and clinical utility of navafenterol in the management of COPD.

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